

Definitive Technical Guide: (S)-Azepan-2-ylmethanol Hydrochloride

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Compound of Interest

Compound Name: (S)-Azepan-2-ylmethanol
hydrochloride

Cat. No.: B13896741

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Executive Summary

(S)-Azepan-2-ylmethanol hydrochloride is a specialized chiral building block featuring a seven-membered azepane ring. Unlike its more common five- (pyrrolidine) and six-membered (piperidine) analogs, the azepane ring introduces unique conformational flexibility, making it a critical scaffold in the design of peptidomimetics and kinase inhibitors. This guide clarifies the often-confused CAS registry data, outlines a robust synthesis pathway from the chiral pool, and details its application in high-value drug discovery.

Chemical Identity & Specifications

The primary confusion in sourcing this compound arises from the lack of a widely standardized CAS number for the hydrochloride salt specifically. Most chemical databases index the free base form, with the salt treated as a derivative.

Core Identifiers

Property	Specification
Chemical Name	(S)-Azepan-2-ylmethanol hydrochloride
Free Base CAS	1314999-26-2 (Primary Identifier)
(R)-Enantiomer CAS	2165594-98-7 (For reference)
Synonyms	(S)-2-(Hydroxymethyl)hexamethyleneimine HCl; (S)-2-Hydroxymethylazepane HCl
Molecular Formula	C ₇ H ₁₅ NO ^{[1][2][3]} · HCl
Molecular Weight	129.20 g/mol (Free Base) / 165.66 g/mol (HCl Salt)
Chiral Center	C2 (S-configuration)
Appearance	White to off-white hygroscopic solid
Solubility	Soluble in water, methanol, ethanol; sparingly soluble in DCM

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Critical Note on Sourcing: When ordering, specify the stereochemistry explicitly. The CAS 1314999-26-2 refers to the (S)-free base. Ensure the Certificate of Analysis (CoA) confirms the hydrochloride salt form and optical rotation (

) consistent with the (S)-enantiomer.

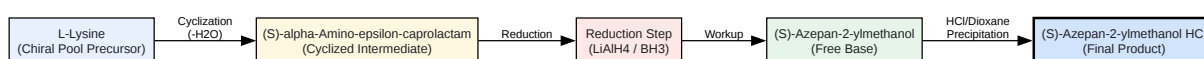
Synthesis & Manufacturing

The synthesis of **(S)-Azepan-2-ylmethanol hydrochloride** is an elegant example of "chiral pool" synthesis, utilizing the naturally occurring amino acid L-Lysine to establish the stereocenter before ring closure. This approach avoids expensive chiral resolution steps.

Mechanistic Pathway

- **Cyclization:** L-Lysine is cyclized to form (S)-
-amino-
-caprolactam (L-Lysine lactam). This step establishes the 7-membered ring while preserving the chiral center.
- **Reduction:** The lactam carbonyl is reduced to the amine, and the exocyclic carboxylic acid (or ester) is reduced to the primary alcohol. This is typically achieved using strong hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complexes.
- **Salt Formation:** The resulting free amine is treated with anhydrous HCl (in dioxane or ether) to precipitate the stable hydrochloride salt.

Synthesis Diagram (Graphviz)



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Figure 1: Synthetic pathway from L-Lysine to (S)-Azepan-2-ylmethanol HCl, highlighting the preservation of chirality.

Applications in Drug Discovery[4]

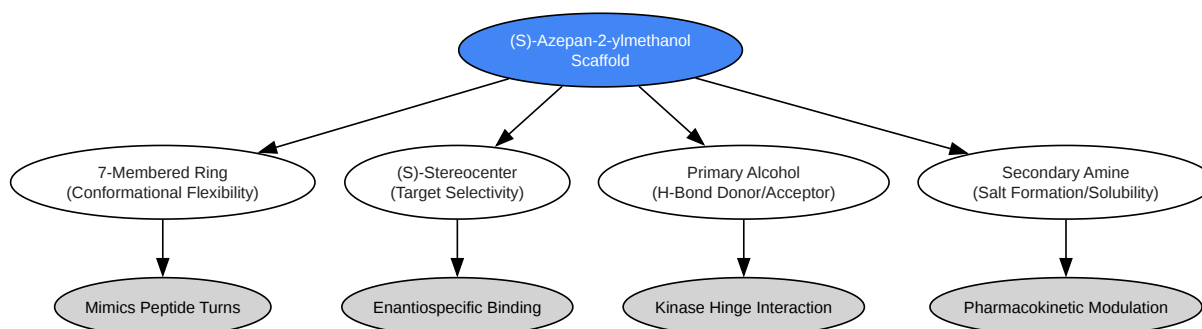
The azepane ring offers a distinct "sweet spot" in conformational space. While pyrrolidines (5-membered) are rigid and piperidines (6-membered) adopt defined chair conformations, azepanes (7-membered) possess a unique flexibility that allows them to mimic peptide turns or adapt to sterically demanding enzyme pockets.

Key Therapeutic Areas

- **Kinase Inhibitors:** The azepane scaffold is a core structural motif in analogs of Balanol, a potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA). The (S)-hydroxymethyl group mimics the serine/threonine side chain, facilitating hydrogen bonding within the ATP-binding site.

- Peptidomimetics: Used as a constrained amino acid analog to induce specific secondary structures (e.g., -turns) in peptide-based drugs, improving bioavailability and proteolytic stability.
- Fragment-Based Drug Design (FBDD): The compound serves as a high-Fsp³ (fraction of sp³ hybridized carbons) fragment, which correlates with higher clinical success rates by improving solubility and reducing off-target toxicity compared to flat, aromatic scaffolds.

Structure-Activity Relationship (SAR) Logic



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Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the azepane scaffold features.

Analytical Characterization & Quality Control

Ensuring the enantiomeric purity of (S)-Azepan-2-ylmethanol HCl is paramount, as the (R)-enantiomer may be inactive or toxic.

Recommended QC Protocols

- Chiral HPLC:
 - Column: Chiralpak AD-H or OD-H.

- Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).
- Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).
- Acceptance Criteria: e.e. > 98%.
- NMR Spectroscopy (¹H NMR, 400 MHz, D₂O):
 - Look for the distinctive multiplet of the methine proton at C2 (~3.2-3.5 ppm) and the diastereotopic protons of the hydroxymethyl group.
 - Confirm absence of residual reducing agents (boron/aluminum salts).
- Optical Rotation:
 - Specific Rotation

should be measured in methanol or water. Compare against a known standard (typically negative for the S-isomer in certain solvents, but solvent-dependent).

Handling & Stability

- Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability.
- Reactivity: The primary alcohol is susceptible to oxidation. Avoid exposure to strong oxidizers. The secondary amine is nucleophilic; protect with Boc or Cbz groups if selective functionalization of the alcohol is required.

References

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